

(1-Methyl-1H-pyrazol-3-yl)boronic acid structural information

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Compound of Interest

Compound Name: (1-Methyl-1H-pyrazol-3-yl)boronic acid

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An In-Depth Technical Guide to **(1-Methyl-1H-pyrazol-3-yl)boronic Acid**: Properties, Synthesis, and Applications

Foreword

The pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile hydrogen bonding capabilities.^{[1][2]} When functionalized with a boronic acid moiety, it becomes a powerful building block in modern organic synthesis, particularly for the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions.^{[1][3]} This guide provides a comprehensive technical overview of **(1-Methyl-1H-pyrazol-3-yl)boronic acid**, a key reagent for introducing the 1-methyl-1H-pyrazol-3-yl fragment. We will delve into its structural and chemical properties, established synthetic and purification protocols, and its critical role in drug discovery and materials science, with a focus on the mechanistic underpinnings of its reactivity.

Part 1: Core Structural and Physicochemical Properties

(1-Methyl-1H-pyrazol-3-yl)boronic acid is a white to off-white solid at room temperature. Its fundamental properties are summarized below, providing a foundational understanding of its identity and behavior.

Molecular Identity

A clear identification of the molecule is crucial for both regulatory compliance and experimental reproducibility.

Property	Value	Source
IUPAC Name	(1-methyl-1H-pyrazol-3-yl)boronic acid	[4]
CAS Number	869973-96-6	[4]
Molecular Formula	C4H7BN2O2	[4]
Molecular Weight	125.92 g/mol	[4]
Canonical SMILES	CN1N=CC=C1B(O)O	[4]
InChI Key	WUDMJZRGWGQBQH-UHFFFAOYSA-N	[4]

Physicochemical Data

The physicochemical properties dictate the compound's behavior in various solvents and thermal conditions, which is essential for reaction setup and purification.

Property	Value	Source
Boiling Point (Predicted)	323.0 ± 34.0 °C	[5]
Density (Predicted)	1.23 ± 0.1 g/cm ³	[5]
pKa (Predicted)	8.68 ± 0.53	[5]

Note: Experimental data for some properties are not readily available in the public domain; predicted values from computational models are provided as an estimate.

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures are critical for quality control.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, as well as the protons on the pyrazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid group and the electronic environment of the heterocyclic ring.
- ^{11}B NMR: The ^{11}B NMR spectrum provides direct evidence for the boron center. A single resonance is expected, with a chemical shift characteristic of an arylboronic acid (typically in the range of 27-30 ppm).[6]
- ^{13}C NMR: The carbon NMR will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom attached to the boron (ipso-carbon) may sometimes be difficult to observe due to quadrupolar relaxation.[6]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the molecular formula $\text{C}_4\text{H}_7\text{BN}_2\text{O}_2$.

Part 2: Synthesis and Handling

The synthesis and proper handling of **(1-Methyl-1H-pyrazol-3-yl)boronic acid** are critical for ensuring its purity, stability, and safe use in the laboratory.

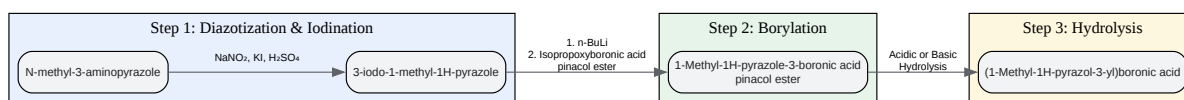
Synthetic Routes

A common and effective method for the synthesis of **(1-Methyl-1H-pyrazol-3-yl)boronic acid** involves a multi-step process starting from N-methyl-3-aminopyrazole. This route is advantageous as it avoids the formation of isomers that can occur when methylating a pre-formed pyrazole boronic acid.[7]

A patented method outlines a two-step synthesis:[7]

- Diazotization and Iodination: N-methyl-3-aminopyrazole is converted to 3-iodo-1-methyl-1H-pyrazole via a diazotization reaction. This step introduces a halogen at the 3-position, which is a suitable handle for the subsequent borylation step.
- Borylation: The 3-iodo-1-methyl-1H-pyrazole is then reacted with a borating agent, such as isopropoxyboronic acid pinacol ester, in the presence of a strong base like n-butyllithium. This lithium-halogen exchange followed by trapping with the boron electrophile yields the

desired 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. The pinacol ester is often the isolated product due to its enhanced stability and ease of purification.[7] Subsequent hydrolysis of the pinacol ester affords the target boronic acid.



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Caption: General synthetic workflow for **(1-Methyl-1H-pyrazol-3-yl)boronic acid**.

Purification and Stability

Purification of boronic acids is typically achieved by recrystallization or column chromatography. It is often advantageous to purify the more stable boronate ester intermediate (e.g., the pinacol ester) before hydrolysis to the final boronic acid.[7]

Boronic acids can undergo self-condensation to form boroxines (anhydrides), particularly upon heating or under dehydrating conditions. While this is a reversible process, it can complicate characterization and reactivity. Therefore, storage under inert, dry conditions is recommended.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed.

- **Personal Protective Equipment (PPE):** Wear suitable protective clothing, gloves, and eye/face protection.[8]
- **Ventilation:** Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8]
- **Storage:** Store in a tightly closed container in a cool, dry place.[8] For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C is advisable.[5]

Part 3: Chemical Reactivity and Applications

The synthetic utility of **(1-Methyl-1H-pyrazol-3-yl)boronic acid** is primarily centered on its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

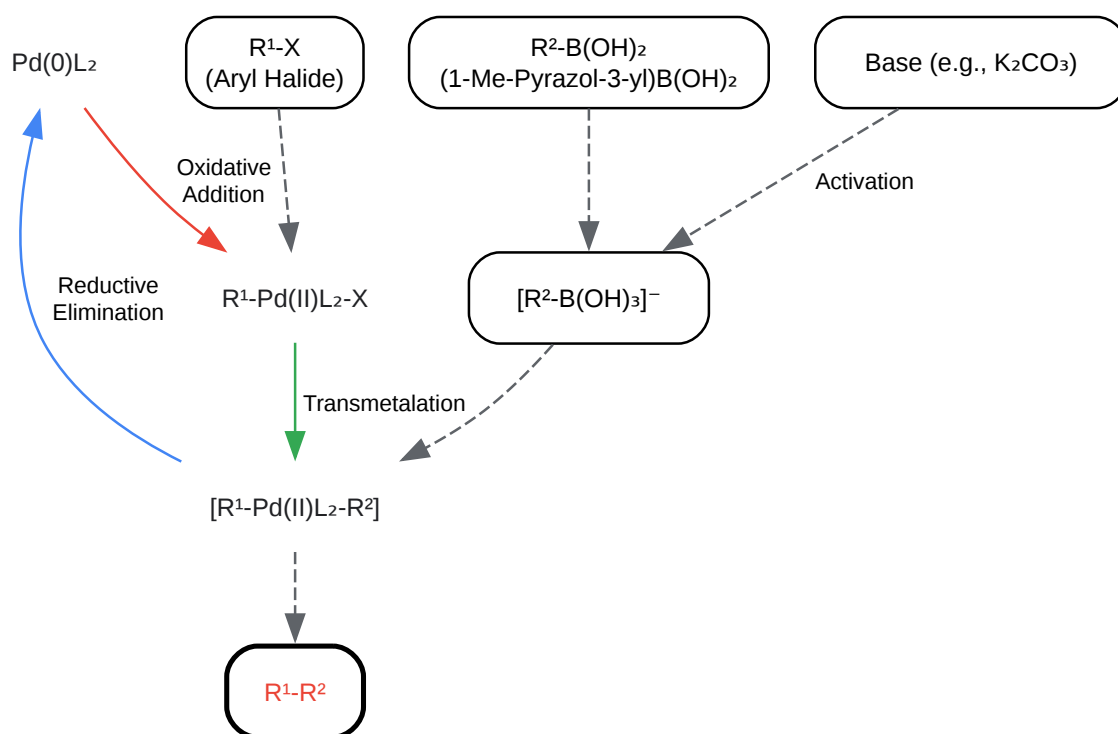
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate.^{[9][10]} This reaction is widely used in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.^{[11][12]}

The fundamental appeal of pyrazole boronic acids lies in their dual functionality. The pyrazole ring is a common motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties and target interactions.^[1] The boronic acid group serves as a versatile handle for C-C bond formation.^{[1][3]}

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key steps:^{[9][13][14]}

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
- **Reductive Elimination:** The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative starting point for researchers. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

- **(1-Methyl-1H-pyrazol-3-yl)boronic acid** (1.2 equivalents)
- Aryl halide (or triflate) (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 equivalents)

- Solvent (e.g., Dioxane/Water, Toluene, or DMF)
- Reaction vessel (e.g., Schlenk flask or microwave vial)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a reaction vessel, add the aryl halide, **(1-Methyl-1H-pyrazol-3-yl)boronic acid**, and the base.
- Evacuate and backfill the vessel with an inert gas (repeat 3 times).
- Add the solvent and the palladium catalyst under a positive pressure of the inert gas.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired coupled product.

Applications in Drug Discovery and Materials Science

The 1-methylpyrazole moiety is a privileged scaffold in medicinal chemistry. Its incorporation into molecules can enhance metabolic stability, improve solubility, and provide key interaction points (e.g., hydrogen bond acceptors) with biological targets.^[2] **(1-Methyl-1H-pyrazol-3-yl)boronic acid** is a critical tool for introducing this fragment into potential drug candidates targeting a wide range of diseases.

In materials science, the electronic properties of the pyrazole ring make it an attractive component for the synthesis of organic semiconductors, optoelectronic materials, and novel polymers.[15] The Suzuki-Miyaura coupling provides a precise method for integrating this heterocycle into larger conjugated systems.

Part 4: Isomeric Comparison

It is important to distinguish **(1-Methyl-1H-pyrazol-3-yl)boronic acid** from its isomers, as their reactivity and the properties of the resulting products can differ significantly.

Isomer	CAS Number	Key Differentiating Feature
(1-Methyl-1H-pyrazol-3-yl)boronic acid	869973-96-6	Boronic acid at the C3 position.
(1-Methyl-1H-pyrazol-4-yl)boronic acid	847818-55-7	Boronic acid at the C4 position.[16]
(1-Methyl-1H-pyrazol-5-yl)boronic acid	720702-41-0	Boronic acid at the C5 position.[17]

The choice of isomer is dictated by the desired connectivity in the final target molecule. The electronic and steric environment of the boronic acid group differs between these isomers, which can influence the kinetics and efficiency of the cross-coupling reaction.

Conclusion

(1-Methyl-1H-pyrazol-3-yl)boronic acid is a valuable and versatile building block for organic synthesis. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient and predictable incorporation of the 1-methylpyrazole moiety into a diverse range of molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the demanding fields of pharmaceutical research and materials science.

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